molecular formula C15H25NO4 B14153532 4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione CAS No. 4624-95-7

4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione

Cat. No.: B14153532
CAS No.: 4624-95-7
M. Wt: 283.36 g/mol
InChI Key: QXYAENZAKHMNNH-UHFFFAOYSA-N
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Description

4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidine-2,6-dione core and a hydroxy-dimethylcyclohexyl group

Preparation Methods

The synthesis of 4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine-2,6-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the hydroxy-dimethylcyclohexyl group: This step involves the reaction of the piperidine-2,6-dione core with a suitable hydroxy-dimethylcyclohexyl derivative, often under conditions that promote nucleophilic substitution or addition reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its observed biological effects. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione can be compared with other similar compounds, such as:

    4-[2-Hydroxy-2-(5-hydroxy-3,5-dimethyl-2-oxocyclohexyl)ethyl]-2,6-piperidinedione: This compound has a similar structure but differs in the position and nature of the hydroxy groups.

    Piperidine-2,6-dione derivatives: These compounds share the piperidine-2,6-dione core but have different substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

4624-95-7

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

4-[2-hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione

InChI

InChI=1S/C15H25NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,15,17,20H,3-7H2,1-2H3,(H,16,18,19)

InChI Key

QXYAENZAKHMNNH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(C1)C(CC2CC(=O)NC(=O)C2)O)O)C

Origin of Product

United States

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